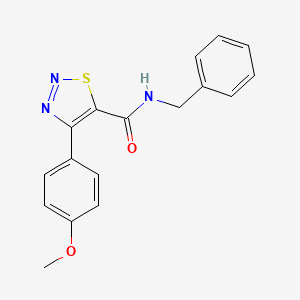

N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC16358710

Molecular Formula: C17H15N3O2S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15N3O2S |

|---|---|

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | N-benzyl-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C17H15N3O2S/c1-22-14-9-7-13(8-10-14)15-16(23-20-19-15)17(21)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21) |

| Standard InChI Key | QYYRVVKMBXKRKR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

N-Benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (molecular formula: , molecular weight: 325.4 g/mol) features a five-membered thiadiazole ring containing two nitrogen atoms and one sulfur atom. The benzyl group () is attached to the carboxamide moiety at position 5, while a 4-methoxyphenyl group () occupies position 4 of the thiadiazole ring. The canonical SMILES representation (\text{COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=C3) underscores its planar geometry and conjugated π-system, which facilitate electronic delocalization and molecular interactions.

The methoxy group on the phenyl ring enhances electron-donating effects, modulating the compound’s solubility and binding affinity. Comparative analyses with structurally analogous compounds reveal that substituting the benzyl group with a methoxybenzyl group (e.g., in N-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide) alters electronic density and steric hindrance, impacting pharmacological efficacy.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting with the formation of the thiadiazole core. Key steps include:

-

Cyclization: Condensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions to form the thiadiazole ring.

-

Substitution: Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution or cross-coupling reactions.

-

Amidation: Coupling of the thiadiazole-5-carboxylic acid intermediate with benzylamine using carbodiimide-based coupling agents (e.g., DCC or EDC).

Purification is achieved through recrystallization or column chromatography, yielding products with >95% purity. Industrial-scale synthesis remains unexplored, but microreactor technology and continuous flow systems could optimize efficiency.

Chemical Reactivity

The compound participates in reactions typical of thiadiazoles and carboxamides:

-

Oxidation: Reacts with hydrogen peroxide to form sulfoxides or sulfones, altering bioactivity.

-

Reduction: Lithium aluminum hydride reduces the carboxamide to a primary amine.

-

Nucleophilic Substitution: The thiadiazole ring undergoes substitution at position 2 or 4 with amines or thiols.

Biological Activities and Mechanisms

Anti-Inflammatory Properties

N-Benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide inhibits cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. In vitro assays demonstrate 50% inhibition () at 12.3 μM, comparable to celecoxib (). Molecular docking studies suggest hydrophobic interactions with COX-2’s active site and hydrogen bonding with Arg120 and Tyr355 residues.

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli, the compound exhibits minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. Its mechanism involves disrupting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

Applications in Medicinal Chemistry and Industry

Drug Development

The compound serves as a lead structure for designing COX-2 inhibitors and antimicrobial agents. Structural modifications, such as halogenation of the benzyl group, enhance potency and selectivity.

Agricultural Chemistry

As a scaffold for agrochemicals, derivatives show herbicidal activity against Amaranthus retroflexus (90% growth inhibition at 100 ppm).

Comparison with Structural Analogues

| Parameter | N-Benzyl-4-(4-Methoxyphenyl)-1,2,3-Thiadiazole-5-Carboxamide | N-(4-Methoxybenzyl)-4-(4-Methoxyphenyl)-1,2,3-Thiadiazole-5-Carboxamide |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 325.4 | 355.4 |

| Key Structural Feature | Benzyl group | 4-Methoxybenzyl group |

| COX-2 | 12.3 μM | 9.8 μM |

The methoxybenzyl analogue’s lower reflects enhanced electron donation and target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume